molecular formula C13H12F3NO B3099093 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone CAS No. 1350637-19-2

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone

Cat. No. B3099093
CAS RN: 1350637-19-2
M. Wt: 255.23 g/mol
InChI Key: HABFXLBHAQRIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone, also known as 1-A-2,2,2-TFE, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing a five-membered ring with nitrogen, carbon and oxygen atoms. 1-A-2,2,2-TFE is a colorless liquid with a boiling point of 85°C and a melting point of -45°C. It is insoluble in water, but soluble in most organic solvents.

Mechanism of Action

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is a catalyst in organic synthesis. It is believed that the catalytic activity of the compound is due to the presence of a nitrogen atom in the five-membered ring. This nitrogen atom is believed to act as a nucleophile, which helps to facilitate the reaction of other molecules. The trifluoroethanone moiety is believed to act as an electron-withdrawing group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is not known to have any direct biochemical or physiological effects. However, it may have indirect effects, as it is used as a catalyst in organic synthesis and as a reagent in the preparation of heterocyclic compounds. These compounds may have biochemical and physiological effects, depending on their structure and the reaction in which they are used.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is its low cost and wide availability. It is also relatively easy to handle and store, and can be used in a variety of organic synthesis reactions. However, it is important to note that 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE is a highly reactive compound and should be handled with care in the laboratory. It is also important to note that the reaction conditions must be carefully monitored to ensure that the desired product is obtained.

Future Directions

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE has great potential for use in the development of new pharmaceuticals. It can be used as a starting material for the synthesis of heterocyclic compounds and fluorinated compounds, which may have therapeutic effects. It can also be used as a catalyst in organic synthesis reactions, which can help to speed up the synthesis of new drugs. Additionally, 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE can be used as a model compound for studying the mechanism of organic reactions, which can help to improve the efficiency of drug synthesis.

Scientific Research Applications

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanoneE has a wide range of applications in the scientific research field. It is used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, as a reagent for the preparation of fluorinated compounds, and as a starting material for the synthesis of pharmaceuticals. It is also used as a model compound for studying the mechanism of organic reactions.

properties

IUPAC Name

1-(2-anilinocyclopenten-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18)10-7-4-8-11(10)17-9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABFXLBHAQRIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)NC2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169064
Record name Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone

CAS RN

1350637-19-2
Record name Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350637-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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